3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid

Chiral Synthesis Peptide Chemistry Quality Control

Researchers require protected β-amino acids with precise ortho-substitution for SAR studies; analog substitution fails due to steric/electronic effects. This Boc-protected 2-chlorophenyl β-homophenylalanine analog solves that need. - **Chiral purity** ((R) or (S) enantiomers) for asymmetric catalysis & DPP-IV inhibitor libraries - **Boc group** enables SPPS incorporation; deprotects under standard acidic conditions - **2-Chlorophenyl** confers unique steric hindrance essential for β-turn stabilization and target selectivity Available in research quantities with immediate shipping.

Molecular Formula C15H20ClNO4
Molecular Weight 313.77 g/mol
Cat. No. B12285426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid
Molecular FormulaC15H20ClNO4
Molecular Weight313.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)CC(=O)O
InChIInChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyUBRPCCFLMVZEKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid – Chiral Building Block


3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid, often specified by its (R)- or (S)-enantiomers (CAS 218608-93-6 and 218608-95-8, respectively), is a protected β-amino acid derivative [1]. It functions primarily as a chiral building block in the synthesis of modified peptides and small molecule drug candidates . The compound consists of a 4-(2-chlorophenyl)butyric acid backbone, where the β-amino group is protected by a tert-butyloxycarbonyl (Boc) group. Its key features for research use are the specific steric and electronic properties conferred by the 2-chlorophenyl substituent and its available high chiral purity . It is typically supplied as a white to off-white powder with a molecular formula of C15H20ClNO4 and a molecular weight of approximately 313.78 g/mol .

Why Substitution of 3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid Fails


Interchanging 3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid with a close analog, such as the 4-chlorophenyl or unsubstituted phenyl version, is not straightforward due to the critical impact of the chlorine atom's position on molecular interactions. The 2-chlorophenyl group introduces a unique steric hindrance pattern near the peptide backbone, which directly influences binding affinity and selectivity in biological targets like enzymes and receptors . This is a class-level inference, as substituent position is a well-established driver of structure-activity relationships (SAR) . While direct comparative biological data for this specific compound is not publicly available, the structural difference alone dictates that any change in substituent position will result in a distinct chemical and pharmacological profile, making it unsuitable as a generic replacement without re-optimization of the synthetic or biological system.

Procurement Evidence for 3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid


Chiral Purity and Specific Rotation Quality Metrics

When procuring for chiral synthesis, the specific optical rotation is a key differentiator. The (S)-enantiomer (CAS 218608-95-8) exhibits a specific rotation of [α]D²¹ = -49 ± 2º (C=1, EtOH), a value that confirms its identity and chiral purity, which is specified at ≥99% . The (R)-enantiomer (CAS 218608-93-6) is offered at a ≥98% purity, but its specific rotation value is not provided by the same vendor, presenting a data gap . This data point is crucial for ensuring the correct stereoisomer is used, as using the opposite enantiomer can lead to completely different, or lack of, biological activity.

Chiral Synthesis Peptide Chemistry Quality Control

Safety Profile of (R)-Enantiomer

The (R)-enantiomer (CAS 218608-93-6) has a documented safety profile that is crucial for laboratory procurement and handling. It is classified with the GHS07 pictogram, indicating it is a harmful/irritant . The associated hazard statements (H302, H315, H319, H335) warn of acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation upon inhalation . This is a point of differentiation from analogs where such detailed hazard information may not be as readily available from all vendors, and it informs required safety protocols.

Laboratory Safety Chemical Handling Risk Assessment

Storage and Purity Differences Between Enantiomers

Procurement specifications can vary for the two enantiomers. One major supplier lists the (S)-enantiomer with a ≥99% purity and a melting point of 104-110 °C, storing it at 0-8 °C . The (R)-enantiomer from the same supplier is listed with a slightly lower purity of ≥98% and its melting point is not specified . This suggests potential differences in synthetic accessibility or purification challenges between the enantiomers, which can be a practical factor in large-scale procurement planning.

Compound Management Purity Specifications Stability

Research Applications of 3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid


Conformationally Constrained Peptide Synthesis

This compound serves as a valuable β-amino acid building block for solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling. Its Boc-protected amine can be readily deprotected under standard acidic conditions, allowing for incorporation into a peptide chain to introduce a β-homophenylalanine residue with a 2-chloro substitution . The 2-chlorophenyl group introduces steric bulk that can stabilize specific peptide conformations, such as β-turns, which is a technique used to enhance peptide stability, bioavailability, or receptor selectivity. This application stems from the compound's structural role as a chiral, non-natural amino acid analog .

Chiral Intermediate for DPP-IV Inhibitors

Derivatives of β-homophenylalanine are a known scaffold in the development of inhibitors for enzymes like Dipeptidyl Peptidase IV (DPP-IV), a target for type 2 diabetes treatments [1]. 3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid, as a protected β-homophenylalanine analog, is a direct synthetic precursor to such bioactive molecules. The 2-chlorophenyl group is a key structural feature for exploring structure-activity relationships (SAR) around this pharmacophore, allowing researchers to build a library of candidate molecules with varied substituent positions to optimize potency and selectivity [2].

Ligand Development for Asymmetric Catalysis

Chiral β-amino acids are a cornerstone for creating chiral ligands used in asymmetric catalysis. This compound can be used to synthesize novel, bulky, and electronically-tuned phosphine or carbene ligands by functionalizing the carboxylic acid and amine groups . The specific chirality ((R) or (S)) and the unique ortho-substitution pattern on the phenyl ring can translate into a unique chiral environment around a metal center, which is crucial for achieving high enantioselectivity in catalytic transformations.

β-Peptide Synthesis for Enhanced Stability

Oligomers of β-amino acids, known as β-peptides, are known to fold into stable secondary structures and are resistant to degradation by common proteases. 3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid can be used as a monomer for the synthesis of β-peptides. The 2-chlorophenyl substituent provides an additional hydrophobic interaction that can drive and stabilize the formation of specific helical structures . This is a foundational application for exploring novel biomaterials or creating stable peptidomimetics for therapeutic development.

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